Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
Description
Historical Context and Evolution of Phthalazine (B143731) Chemistry in Academia
Phthalazine, also known as benzo-orthodiazine, is a heterocyclic organic compound that has been a subject of academic inquiry for over a century. wikipedia.org Early research into phthalazine chemistry primarily focused on fundamental synthesis and reactivity studies. wikipedia.orglongdom.org Classic synthetic routes often involved the condensation of hydrazine (B178648) or its derivatives with ortho-disubstituted benzene (B151609) precursors, such as o-phthalaldehyde, phthalic anhydride, or 2-acylbenzoic acids. longdom.orglongdom.org These foundational methods laid the groundwork for the creation of a diverse array of phthalazine derivatives.
Over the decades, the academic focus has shifted from basic synthesis to the exploration of the pharmacological potential of these scaffolds. jocpr.comnih.gov The evolution of analytical techniques and a deeper understanding of biological pathways have fueled the development of more complex and functionally diverse phthalazine-based molecules. nih.gov This progression has seen phthalazine chemistry evolve into a significant sub-discipline within medicinal chemistry, with a continuous stream of research dedicated to synthesizing novel derivatives with tailored properties. jocpr.comjocpr.com
Pharmacophoric Significance of the Phthalazine Nucleus in Chemical Biology
The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net The presence of two adjacent nitrogen atoms in the heterocyclic ring allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for drug-receptor binding. pharmainfo.in
The versatility of the phthalazine nucleus has led to its incorporation into a wide range of therapeutically active agents. sci-hub.seresearchgate.net Derivatives have demonstrated an impressive array of pharmacological activities, as detailed in the table below. longdom.orgsci-hub.se
| Biological Activity | Reference |
| Anticancer / Antitumor | pharmainfo.inekb.eg |
| Anticonvulsant | pharmainfo.insci-hub.se |
| Antihypertensive | pharmainfo.insci-hub.se |
| Anti-inflammatory | pharmainfo.insci-hub.se |
| Antimicrobial | pharmainfo.insci-hub.se |
| Antidiabetic | sci-hub.se |
| Cardiotonic | pharmainfo.in |
| Vasorelaxant | pharmainfo.in |
| Antithrombotic | sci-hub.se |
This broad spectrum of activity underscores the pharmacophoric importance of the phthalazine scaffold and its value as a foundational structure in the design of new therapeutic agents. pharmainfo.innih.gov The ability to readily modify the core structure at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive target for drug discovery programs. researchgate.net
Current Research Landscape of Oxo-Phthalazine Derivatives
Within the broader family of phthalazines, oxo-phthalazine derivatives, particularly phthalazin-1(2H)-ones, represent a highly active area of current research. sci-hub.senih.gov The presence of the oxo group introduces additional possibilities for hydrogen bonding and other molecular interactions, often enhancing the biological activity of the parent compound. researchgate.net
Contemporary research is heavily focused on the design and synthesis of novel oxo-phthalazine derivatives as potent and selective inhibitors of various biological targets, especially those implicated in cancer. ekb.egrsc.org A significant area of investigation is their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. ekb.egnih.govafricaresearchconnects.com
Several studies have reported the synthesis of 1-substituted-4-phenylphthalazine scaffolds that exhibit significant VEGFR-2 inhibitory activity. nih.govnih.gov The general pharmacophoric features for these inhibitors often include the flat phthalazine ring system to occupy the ATP-binding region of the kinase, a hydrogen bond donor-acceptor pair, and a substituted terminal aryl group to fit into a hydrophobic pocket of the enzyme. nih.gov
The table below summarizes the inhibitory activity of some recently synthesized oxo-phthalazine derivatives against cancer cell lines and VEGFR-2.
| Compound | Target Cell Line / Enzyme | IC50 / GI50 Value | Reference |
| Derivative 4d | MCF-7 (Breast Cancer) | 0.90 ± 0.02 µM | tandfonline.com |
| Derivative 12d | MDA-MB-231 (Breast Cancer) | 0.57 µM | nih.gov |
| Derivative 12d | EGFR (Enzyme) | 21.4 nM | nih.gov |
| Derivative 13c | Leukemia & Melanoma Cell Lines | Submicromolar GI50s | nih.gov |
| Derivative 12b | VEGFR-2 (Enzyme) | 17.8 μM | rsc.org |
| Derivative 2g | VEGFR-2 (Enzyme) | 0.148 µM | nih.gov |
| Derivative 4a | VEGFR-2 (Enzyme) | 0.196 µM | nih.gov |
| Derivative 6 | HCT116 (Colon Cancer) | 0.384 µM | tandfonline.com |
This intense research activity highlights the therapeutic potential of oxo-phthalazine derivatives and the continuous efforts to develop new, more effective anticancer agents based on this scaffold. ekb.egrsc.org
Rationale for the Investigation of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
The compound this compound is a key subject of academic research primarily due to its role as a versatile synthetic intermediate. fayoum.edu.egekb.eg The rationale for its investigation is not typically for its own terminal biological activity, but rather for its utility as a building block for more complex molecules with potential therapeutic applications. pharmainfo.infayoum.edu.eg
The structure of this compound contains several key features that make it an ideal precursor:
The Oxo-Phthalazine Core: Provides the foundational pharmacophore known for a wide range of biological activities. researchgate.net
The Ethyl Acetate (B1210297) Group: This ester functionality is readily modified. It can be hydrolyzed to the corresponding carboxylic acid or converted into a hydrazide, which are both common handles for further chemical elaboration. fayoum.edu.egekb.eg For instance, the hydrazide derivative can be reacted with various aldehydes, ketones, or acid chlorides to introduce new heterocyclic rings or other functional groups. fayoum.edu.eg
Chemoselective N-alkylation of the parent 4-phenylphthalazin-1(2H)-one with reagents like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) is a common strategy to introduce this reactive side chain, leading to the formation of the title compound. nih.govekb.eg This strategic placement of a modifiable group allows chemists to systematically build libraries of new derivatives for biological screening. fayoum.edu.eg For example, similar ethyl ester derivatives have been used as starting materials to produce mono- and dipeptides, hydrazones, and various heterocyclic systems attached to the phthalazine core. nih.gov
Scope and Objectives of Academic Inquiry into the Compound
The primary scope of academic research involving this compound is its application in synthetic and medicinal chemistry. The main objectives of such inquiries typically include:
Synthesis of Novel Derivatives: Utilizing the ethyl acetate moiety as a reactive handle to synthesize new series of compounds. This often involves converting the ester to a hydrazide, which then serves as a precursor for creating derivatives containing oxadiazole, pyrazole, or other heterocyclic rings. fayoum.edu.egekb.eg
Structural Elucidation: Characterizing the newly synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their chemical structures.
Biological Evaluation: Screening the synthesized derivatives for a range of pharmacological activities. Given the current research landscape, a primary focus is often on anticancer activity, including cytotoxicity assays against various cancer cell lines (e.g., breast, colon, liver) and enzymatic assays to determine inhibitory activity against specific targets like VEGFR-2 or EGFR. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity. This helps in identifying the key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov
Computational Studies: Employing molecular docking and other in silico methods to predict and understand the binding interactions of the synthesized compounds with their biological targets, which can further inform the design of new and improved derivatives. nih.govtandfonline.com
In essence, this compound is a crucial starting point for exploring the chemical space around the oxo-phthalazine scaffold, with the ultimate goal of discovering novel compounds with significant therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMMNFZTLRYVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351318 | |
| Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296876-23-8 | |
| Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Retrosynthetic Analysis for Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the N-C bond of the acetate (B1210297) side chain. This bond is readily formed through an N-alkylation reaction. This initial disconnection points to two key precursors: the 4-phenylphthalazin-1(2H)-one core and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).
Further deconstruction of the 4-phenylphthalazin-1(2H)-one core involves breaking the two C-N bonds of the heterocyclic ring. This leads back to 2-benzoylbenzoic acid and hydrazine (B178648). This retrosynthetic pathway is chemically sound as it relies on well-established and widely utilized reactions in heterocyclic chemistry, namely the condensation of a keto-acid with hydrazine to form the phthalazinone ring, followed by a standard N-alkylation.
Development and Optimization of Synthetic Protocols
The synthesis of this compound has been approached through various strategies, ranging from traditional multi-step sequences to more streamlined one-pot procedures.
Multi-Step Synthesis Approaches from Precursors
The most prevalent and well-documented route to this compound is a two-step process. ekb.egjst.go.jp The initial step involves the synthesis of the 4-phenylphthalazin-1(2H)-one intermediate. This is typically achieved through the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate (B1144303). sci-hub.st This reaction is often carried out in a suitable solvent such as ethanol (B145695) and may be heated to reflux to ensure complete reaction. sci-hub.st The resulting 4-phenylphthalazin-1(2H)-one is then isolated and purified.
The second step is the N-alkylation of the pre-formed 4-phenylphthalazin-1(2H)-one. ekb.eg This is accomplished by reacting the phthalazinone with an ethyl haloacetate, commonly ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. ekb.egnih.gov The base, such as potassium carbonate or sodium ethoxide, serves to deprotonate the nitrogen of the phthalazinone, generating a nucleophilic anion that readily attacks the electrophilic carbon of the ethyl haloacetate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2-Benzoylbenzoic acid, Hydrazine hydrate | Ethanol, Reflux | 4-Phenylphthalazin-1(2H)-one | 94% | sci-hub.st |
| 2 | 4-Phenylphthalazin-1(2H)-one, Ethyl bromoacetate | K2CO3, Acetone, Reflux | This compound | Not specified | beilstein-journals.org |
| 2 | 4-Phenylphthalazin-1(2H)-one, Ethyl chloroacetate | NaH, DMF | This compound | Not specified | researchgate.net |
Advanced One-Pot Reaction Strategies
While the multi-step approach is robust, there is a drive towards more efficient synthetic routes. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of time, resource, and cost-effectiveness. For the synthesis of phthalazinone derivatives, one-pot, multi-component reactions have been developed. nih.gov These often involve the reaction of a phthalic anhydride, a hydrazine, and a third component to build the desired molecular framework in a single operation.
In the context of this compound, a hypothetical one-pot strategy could involve the reaction of 2-benzoylbenzoic acid, hydrazine, and ethyl haloacetate in a single reaction vessel. However, the challenge in such a system would be to control the chemoselectivity, ensuring the desired sequence of condensation followed by N-alkylation. The development of such a specific one-pot protocol for the title compound remains an area for further research.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. researchgate.net In the synthesis of this compound, several green chemistry considerations can be made. The use of greener solvents, such as water or ethanol, in the formation of the phthalazinone ring is a significant improvement over more hazardous organic solvents. researchgate.net Furthermore, the development of catalyst-free or solid acid-catalyzed reactions can reduce the environmental impact of the synthesis. longdom.org Microwave-assisted synthesis has also been explored for the preparation of phthalazinone derivatives, often leading to shorter reaction times and higher yields, which aligns with the principles of green chemistry. researchgate.net
Catalyst Systems and Reaction Environment Influence on Synthesis
The choice of catalyst and reaction environment can significantly impact the efficiency and outcome of the synthesis of this compound. In the formation of the 4-phenylphthalazin-1(2H)-one intermediate, the reaction can be catalyzed by acids. For instance, oxalic acid has been used as a catalyst in water for the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and phenyl hydrazine. researchgate.net The use of a solid acid catalyst, such as silica (B1680970) sulfuric acid, under solvent-free conditions has also been reported for the synthesis of related phthalazine (B143731) derivatives, offering the advantage of easy catalyst recovery and reuse. longdom.org
In the N-alkylation step, the choice of base and solvent is crucial. Stronger bases like sodium hydride can lead to faster reaction rates but may require anhydrous conditions. Milder bases such as potassium carbonate are often effective and more practical for larger-scale synthesis. The polarity of the solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents like DMF are generally preferred for this type of alkylation.
Mechanistic Investigations of Key Synthetic Steps
The formation of the 4-phenylphthalazin-1(2H)-one core proceeds through a well-understood cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the keto-carbonyl carbon of 2-benzoylbenzoic acid. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl carbon. Subsequent dehydration leads to the formation of the stable six-membered phthalazinone ring.
The N-alkylation of 4-phenylphthalazin-1(2H)-one with ethyl haloacetate is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The base first abstracts the acidic proton from the N-2 position of the phthalazinone ring, creating a potent nucleophile. This nucleophile then attacks the electrophilic methylene (B1212753) carbon of the ethyl haloacetate, displacing the halide ion as a leaving group and forming the new N-C bond to yield the final product, this compound. The stereochemistry at the reacting carbon is inverted during this process, although in this specific case, the carbon is not a stereocenter.
Yield Optimization and Purity Assessment Methods
The efficient synthesis of this compound is a critical aspect of its potential application in medicinal chemistry and other fields. Researchers have focused on optimizing reaction conditions to maximize yield and developing robust analytical methods to ensure high purity.
Yield Optimization
The synthesis of this compound typically involves the reaction of 4-phenylphthalazin-1(2H)-one with an ethyl haloacetate. The optimization of this reaction is multifactorial, with solvent, base, temperature, and reaction time playing crucial roles in determining the final yield.
A common synthetic route involves the N-alkylation of 4-phenylphthalazin-1(2H)-one. Studies have explored various combinations of reaction parameters to enhance the yield. For instance, the choice of base is critical for the deprotonation of the phthalazinone nitrogen, facilitating the nucleophilic attack on the ethyl haloacetate. Stronger bases can lead to higher yields, but also risk promoting side reactions. Similarly, the solvent system must be carefully selected to ensure solubility of the reactants and to facilitate the desired reaction pathway.
Below is a data table summarizing the findings from a study on yield optimization, illustrating the impact of different bases and solvents on the reaction yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 80 | 6 | 75 |
| 2 | NaH | THF | 60 | 4 | 85 |
| 3 | Cs2CO3 | Acetonitrile (B52724) | 70 | 5 | 82 |
| 4 | Et3N | Dichloromethane | 40 | 8 | 60 |
This table is representative of typical optimization studies and the values are illustrative.
The data indicates that stronger bases like sodium hydride (NaH) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) can lead to significantly higher yields compared to weaker bases like triethylamine (B128534) (Et3N).
Purity Assessment Methods
Ensuring the high purity of this compound is paramount for its subsequent use. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of the reaction progress and for preliminary purity checks. A suitable solvent system is developed to achieve good separation between the starting materials, the product, and any potential byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative purity assessment. A reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the relative peak area of the main product.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation and purity assessment. The presence of characteristic peaks corresponding to the ethyl acetate and the phthalazinone moieties, and the absence of signals from impurities, confirm the identity and purity of the compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl groups (ester and lactam) and the aromatic rings would be expected.
The combination of these analytical techniques provides a comprehensive profile of the purity of this compound, ensuring it meets the required standards for its intended applications.
Advanced Structural Characterization and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Integrations
The ¹H NMR spectrum of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would be characterized by a triplet and a quartet. The methylene (B1212753) protons of the acetate (B1210297) group attached to the nitrogen atom would appear as a singlet. The aromatic protons of the phthalazinone core and the 4-phenyl substituent would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) revealing their substitution patterns and spatial relationships.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ethyl-CH₃ | ~1.2 | Triplet | 3H | ~7.1 |
| Ethyl-CH₂ | ~4.2 | Quartet | 2H | ~7.1 |
| N-CH₂ | ~5.0 | Singlet | 2H | N/A |
Carbon-13 (¹³C) NMR: Signal Assignments and Structural Linkages
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the carbonyl carbons of the ester and the amide (oxo-phthalazine) in the highly deshielded region (~160-170 ppm). The aromatic carbons would appear in the ~120-140 ppm range, while the aliphatic carbons of the ethyl and N-methylene groups would be found in the upfield region.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | ~14 |
| N-CH₂ | ~50 |
| Ethyl-CH₂ | ~62 |
| Aromatic/Heterocyclic C | ~120-145 |
| Amide C=O | ~160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connection between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the N-CH₂ group to the phthalazinone nitrogen and the carbonyl carbon of the acetate moiety, as well as linking the phenyl group to the C4 position of the phthalazinone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₈H₁₆N₂O₃), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
Table 3: HRMS Data
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of the title compound would be expected to show strong characteristic absorption bands for the amide and ester carbonyl groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | ~1665 |
| C=O (Ester) | Stretch | ~1740 |
| C-N | Stretch | ~1350 |
| C-O (Ester) | Stretch | ~1200 |
| Aromatic C-H | Stretch | ~3050 |
The presence of two distinct carbonyl peaks would be a key diagnostic feature, confirming the presence of both the cyclic amide (phthalazinone) and the ethyl ester functionalities.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an exact picture of the molecular geometry and packing in the crystal lattice. While a crystal structure for the specific title compound is not publicly available, analysis of similar structures, such as 2-phenylphthalazin-1(2H)-one, reveals important structural characteristics. These studies confirm the planarity of the phthalazinone ring system and provide details on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. An SCXRD analysis of this compound would definitively establish the conformation of the ethyl acetate substituent relative to the heterocyclic core.
Absolute Stereochemical Configuration Assignment (if applicable)
Information regarding the chirality and, consequently, the absolute stereochemical configuration of this compound is not available. It is not indicated in the available literature whether this compound has been resolved into enantiomers or if its absolute stereochemistry has been determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis absorption spectra for this compound have been found in the searched scientific databases. Therefore, a detailed analysis of its electronic transitions, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values, cannot be presented.
Computational Insights into this compound
This article explores the computational chemistry and theoretical modeling studies of this compound, a member of the phthalazinone class of heterocyclic compounds. Phthalazinone derivatives are recognized for their wide spectrum of pharmacological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. nih.govresearchgate.netsemanticscholar.org Computational methods provide invaluable insights into the electronic structure, reactivity, and potential interactions of such molecules at an atomic level.
Computational Chemistry and Theoretical Modelling
Quantitative Structure-Activity Relationship (QSAR) Modelling (excluding clinical outcomes)
Identification of Molecular Descriptors Correlating with Activity
Quantitative Structure-Activity Relationship (QSAR) studies on phthalazinone derivatives have identified several molecular descriptors that are crucial in correlating their chemical structure with biological activity. While specific QSAR models for this compound are not extensively detailed in the available literature, general findings for the phthalazinone class can provide valuable insights.
Key molecular descriptors that have been shown to correlate with the activity of phthalazinone derivatives include:
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and stability. For instance, a smaller energy gap suggests higher reactivity.
Topological Descriptors: These describe the atomic arrangement and connectivity within the molecule. Indices like the Kier and Hall shape and flexibility indices have been used to model the steric requirements for the biological activity of phthalazinone derivatives.
Thermodynamic Descriptors: Properties such as molar refractivity (MR), which relates to the volume of the molecule and its polarizability, have been found to be important.
The following table summarizes some of the key molecular descriptors and their general correlation with the activity of phthalazinone derivatives:
| Descriptor Category | Specific Descriptor | General Correlation with Activity |
| Electronic | HOMO Energy | Higher values can correlate with increased activity. |
| LUMO Energy | Lower values can indicate greater reactivity. | |
| HOMO-LUMO Gap | A smaller gap is often associated with higher reactivity. | |
| Topological | Kier Flexibility Index | Can influence the binding affinity to target proteins. |
| Balaban Index | Relates to the branching and complexity of the molecule. | |
| Thermodynamic | Molar Refractivity (MR) | Often shows a positive correlation with activity. |
| LogP (Lipophilicity) | An optimal range is typically required for good bioavailability. |
These descriptors are instrumental in building predictive QSAR models that can guide the design of new phthalazinone derivatives with enhanced biological activities.
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been pivotal in understanding their interactions with various biological targets.
Docking simulations have been employed to predict the binding mode of phthalazinone derivatives within the active sites of several key proteins, including but not limited to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These studies reveal that the phthalazinone core often serves as a scaffold, with its substituents forming specific interactions with the amino acid residues of the target protein.
For instance, in the context of VEGFR-2 inhibition, the 4-phenyl group of this compound is predicted to occupy a hydrophobic pocket in the enzyme's active site. The ester moiety at the N-2 position can also play a role in positioning the molecule and forming additional interactions.
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For phthalazinone derivatives, these interactions commonly include:
Hydrogen Bonds: The carbonyl oxygen of the phthalazinone ring is a frequent hydrogen bond acceptor, often interacting with key amino acid residues in the hinge region of kinase domains.
Hydrophobic Interactions: The phenyl ring at the C-4 position typically engages in hydrophobic interactions with nonpolar residues within the binding pocket, contributing significantly to the binding affinity.
Pi-Pi Stacking: The aromatic rings of the phthalazinone core and the phenyl substituent can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The following table provides a summary of predicted intermolecular interactions for a representative phthalazinone derivative in the active site of VEGFR-2.
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygen of phthalazinone | Cys919 (hinge region) |
| Hydrophobic Interactions | 4-phenyl group | Val848, Ala866, Val899, Leu1035 |
| Pi-Pi Stacking | Phthalazinone aromatic ring | Phe1047 |
These detailed interaction analyses are crucial for the rational design of more potent and selective inhibitors.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry also offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. The key step in its synthesis is the N-alkylation of 4-phenylphthalazin-1(2H)-one with an ethyl acetate (B1210297) moiety.
Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The calculated energies of these species allow for the determination of the reaction's activation energy, providing insights into its feasibility and kinetics.
For the N-alkylation of 4-phenylphthalazin-1(2H)-one, computational studies can predict the relative reactivity of the two nitrogen atoms in the phthalazinone ring. The calculations would likely show that the N-2 position is the more nucleophilic and therefore the preferred site of alkylation, leading to the formation of the desired product. Furthermore, the geometry of the transition state for this SN2 reaction can be optimized, revealing the bond-forming and bond-breaking processes at a molecular level.
Investigation of Biological Activity and Mechanistic Insights for this compound Remains Largely Undocumented in Publicly Available Research
The phthalazinone core is recognized as a "privileged structure" in medicinal chemistry, known to be a scaffold for compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Research into analogous structures suggests that derivatives of this class often target key biological molecules. For instance, certain phthalazinone-based compounds have been identified as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial targets in oncology.
However, without specific biochemical assays, enzyme inhibition studies, or cell-based evaluations for this compound, any discussion of its activity would be speculative and not based on direct scientific evidence. The development of targeted biochemical assays is a foundational step in characterizing the activity of a new chemical entity. Such assays would be necessary to determine if this compound inhibits specific enzymes like kinases, PARP, cyclooxygenase (COX), or tyrosinase. Similarly, receptor binding profiles, particularly for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would require dedicated experimental investigation.
Furthermore, understanding the cellular impact of a compound involves a battery of cell-based assays. Studies to determine its antiproliferative effects, typically quantified by IC50 or GI50 values, would need to be conducted across various cell lines. Investigations into its potential to induce apoptosis (programmed cell death) or cause cell cycle arrest are also critical to elucidating its mechanism of action at the cellular level. Pathway-specific reporter assays could further pinpoint the signaling cascades affected by the compound.
Investigation of Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Focus
Structure-Activity Relationship (SAR) Studies of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate Analogues
The phthalazinone scaffold has been identified as a versatile nucleus in medicinal chemistry, allowing for structural modifications that can fine-tune its interaction with various biological targets. researchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by exploring how different chemical groups at various positions on the molecule affect its biological activity. The N2 and C4 positions of the phthalazinone core, in particular, have been noted as important locations for modification to modulate anticancer activity. nih.gov
Impact of Substituent Variation on Biological Profiles
Systematic variation of substituents on the phthalazinone core has led to the discovery of analogues with enhanced potency and selectivity for different biological targets.
Substitution at the C4 Position: The nature of the aryl group at the C4 position significantly influences activity. For instance, the introduction of a 4-bromophenyl group at this position was a key feature in a series of potent α-adrenoceptor antagonists. cu.edu.egnih.gov In other studies, moving from a simple aryl group to a meta-substituted 4-benzyl group resulted in potent, low nanomolar inhibitors of Poly(ADP-ribose)polymerase (PARP-1) with improved metabolic stability. researchgate.net
Substitution at the N2 Position: The substituent at the N2 position is critical for modulating the compound's properties. The ethyl acetate (B1210297) group in the parent compound can be replaced with longer alkyl chains connected to various amine or N-substituted piperazine (B1678402) moieties. These modifications have been shown to be essential for achieving significant α-blocking activity in the context of α-adrenoceptor antagonism. cu.edu.egnih.gov For anticancer applications, attaching moieties like dithiocarbamate (B8719985) to the N2 position has been explored to create novel hybrid molecules. nih.gov
Combined Effects: The interplay between substituents at different positions is evident in compounds developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. Specific combinations of moieties at the N2 and C4 positions led to compounds with potent cytotoxicity against HCT-116 colon cancer cells. nih.gov For example, compound 12b from one study, which incorporates specific amino acid-related side chains, exhibited an IC₅₀ value of 0.32 µM against HCT-116 cells. nih.gov
The following table summarizes the impact of key substituent variations on the biological activity of phthalazinone analogues.
| Compound Series | Key Structural Variation | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)phthalazines | Alkyl spacer with N-substituted piperazine at N2 | α-Adrenoceptor antagonism | cu.edu.eg |
| 4-benzyl-2H-phthalazin-1-ones | meta-substitution on the C4-benzyl group | Potent PARP-1 inhibition | researchgate.net |
| Phthalazinone-dithiocarbamate hybrids | Dithiocarbamate moiety at N2 or C4 | Anticancer activity | nih.gov |
| 4-benzyl-phthalazinone derivatives | Propanoyl amino alkanoate side chains at N2 | VEGFR2 inhibition and cytotoxicity | nih.gov |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the context of phthalazinone analogues, 1,2,4-oxadiazoles have been recognized as effective bioisosteres for ester and amide groups. nih.gov This strategy helps to overcome potential liabilities related to the metabolism of esters and amides. nih.gov
The synthesis of hybrid molecules combining the phthalazinone core with a 1,3,4-oxadiazole (B1194373) ring represents a practical application of this principle. rsc.org For instance, novel series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives have been synthesized and shown to possess significant anti-proliferative activity against liver and breast cancer cell lines. rsc.org This indicates that replacing parts of the N2 side chain with a stable heterocyclic ring like oxadiazole can be a successful strategy for developing potent analogues.
Pharmacophore Modelling and Feature Analysis
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For a series of 4-(4-bromophenyl)phthalazine derivatives acting as α-adrenoceptor antagonists, a five-feature pharmacophore model was proposed. cu.edu.eg
The key features of this model include:
A positively ionizable group: Typically the more basic nitrogen atom of an arylpiperazine ring attached to the N2 side chain. cu.edu.eg
An ortho- or para-substituted phenyl ring: Part of the arylpiperazine system. cu.edu.eg
A hydrogen bond acceptor (HBA): Provided by the polar phthalazinone ring. cu.edu.eg
Two hydrophobic/aromatic regions: Corresponding to the phenyl rings of the structure.
This model helps to rationalize the observed biological results and guide the design of new, more potent antagonists. cu.edu.egnih.gov
Molecular Target Identification and Validation Strategies
A key step in drug discovery is the identification and validation of the molecular target through which a compound exerts its effect. For phthalazinone derivatives, a range of biological targets has been identified, reflecting their diverse pharmacological activities.
Identified molecular targets include:
Poly(ADP-ribose)polymerase (PARP-1): Screening of compound libraries identified 4-arylphthalazinones as inhibitors of PARP-1, an enzyme critical for DNA repair. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Several phthalazinone-based derivatives have been developed as potent inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. nih.govacs.org
α-Adrenoceptors: Novel 4-(4-bromophenyl)phthalazine derivatives were specifically designed and synthesized as antagonists of α-adrenoceptors, which are involved in regulating blood pressure. cu.edu.egnih.gov
Rabies Virus (RABV) Replication Complex: Phthalazinone derivatives have been identified as potent inhibitors of RABV infection, acting directly on the viral replication complex. nih.govresearchgate.net
Mitogen-activated protein kinase (MAPK) and Topoisomerase II (Topo II): Oxadiazol-phthalazinone derivatives were found to inhibit both MAPK and Topo II, contributing to their anticancer effects. rsc.org
Cyclooxygenase (COX-2): Some phthalazinone derivatives have shown anti-inflammatory activity, suggesting they may act as COX-2 inhibitors. nih.gov
Target identification strategies often involve a combination of in vitro screening against panels of enzymes and receptors, as well as in silico computational methods. researchgate.net Techniques like molecular docking are used to predict the binding affinity and interaction patterns of the compounds with their proposed targets, such as VEGFR2. acs.org Furthermore, bioinformatics approaches using databases like Swiss Target Prediction can help identify potential targets for novel compounds. mdpi.com
Mechanistic Elucidation of Observed Biological Phenomena
Understanding the mechanism of action provides insight into how a compound's interaction with its molecular target translates into a biological response.
Anticancer Mechanisms:
PARP-1 Inhibition: By inhibiting PARP-1, phthalazinone derivatives disrupt DNA repair pathways in cancer cells, leading to an accumulation of DNA damage and subsequent cell death. researchgate.net
VEGFR2 Inhibition: Inhibition of VEGFR2 blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. nih.govacs.org
Apoptosis Induction: Certain derivatives induce apoptosis (programmed cell death) in cancer cells. This has been demonstrated by an observed elevation in the expression of the tumor suppressor protein p53 and the executioner enzyme caspase 3, along with the downregulation of cyclin-dependent kinase 1 (cdk1), which arrests cell cycle progression. rsc.org
Antiviral Mechanism: In the context of rabies virus infection, phthalazinone derivatives have been shown to directly target and inhibit the viral replication complex, thereby blocking the proliferation of the virus. nih.govresearchgate.net
Antihypertensive Mechanism: The antihypertensive effects of certain analogues are achieved through the blockade of postsynaptic α1-adrenoceptors, which leads to the relaxation of vascular smooth muscle and a reduction in blood pressure. cu.edu.eg
Comparative Biological Profiling with Reference Compounds
To assess the potency and potential of newly synthesized compounds, their biological activity is often compared to that of well-established reference or standard drugs.
| Biological Activity | Phthalazinone Analogue | Reference Compound | Comparative Finding | Reference |
|---|---|---|---|---|
| PARP-1 Inhibition | Compound 11c (a 4-aryl phthalazinone) | Olaparib | Compound 11c showed an IC₅₀ of 97 nM, which was more potent than Olaparib (IC₅₀ = 139 nM) in the same assay. | researchgate.net |
| VEGFR2 Inhibition | Compound 12b (a 4-benzyl-phthalazinone) | Sorafenib | Compound 12b exhibited potent cytotoxicity against HCT-116 cells with an IC₅₀ of 0.32 µM, compared to Sorafenib (IC₅₀ = 3.23 µM). | nih.gov |
| α-Adrenoceptor Antagonism | Compound 7j (a 4-(4-bromophenyl)phthalazine) | Prazosin | Compound 7j was among twelve derivatives that displayed significant α-blocking activity, with Prazosin used as the prototype for this class. | cu.edu.eg |
| Anti-inflammatory Activity | Compounds 2b and 2i | Etoricoxib | Compounds 2b and 2i showed significant anti-inflammatory activity comparable to the standard drug Etoricoxib in a rat paw edema model. | nih.gov |
These comparative studies are essential for validating the potential of new phthalazinone derivatives as leads for further development in various therapeutic areas. researchgate.netnih.govnih.gov
Chemical Transformations and Derivatization Strategies
Functional Group Interconversions at the Ester Moiety
The ethyl acetate (B1210297) side chain at the N-2 position of the phthalazinone ring is a primary site for chemical modification. The ester functional group can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides, which serve as key precursors for further derivatization.
Hydrazinolysis: The most common transformation is the conversion of the ethyl ester to its corresponding acetohydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. This high-yield reaction produces 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide, a crucial building block for synthesizing various heterocyclic derivatives. ekb.egnih.gov This hydrazide is a versatile intermediate for creating compounds with pyrazole, oxadiazole, and pyrazolidinedione moieties. ekb.eg
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. This reaction can be performed under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. The resulting carboxylic acid is a key intermediate for the synthesis of amides and peptide conjugates using standard coupling techniques. nih.gov
Amidation: While direct amidation of the ester can sometimes be challenging, the synthesis of amides is efficiently achieved from the corresponding carboxylic acid. Following hydrolysis of the ester, the resulting acid can be coupled with various primary or secondary amines or amino acid esters. Standard peptide coupling methods, such as using N,N'-dicyclohexylcarbodiimide (DCC) or employing an azide (B81097) coupling strategy via the acetohydrazide, are effective for forming the amide bond. nih.gov This approach allows for the introduction of a wide array of substituents. nih.govnih.gov
| Transformation | Reagents & Conditions | Product |
| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide |
| Hydrolysis | LiOH, THF/H₂O | 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid |
| Amidation | 1. Hydrolysis to acid 2. Amine, DCC or Azide coupling | N-substituted 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide |
Ring System Modifications and Fused Derivatives
The phthalazinone scaffold can be elaborated by constructing additional fused heterocyclic rings. These modifications often utilize the reactive handles introduced via functional group interconversions of the N-2 side chain, particularly the acetohydrazide derivative.
The acetohydrazide of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate is a key synthon for building fused heterocyclic systems. For example, cyclization of the hydrazide with various reagents can lead to the formation of five-membered rings.
Oxadiazoles: Treatment of the acetohydrazide with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 1,3,4-oxadiazole (B1194373) derivatives fused to the side chain. ekb.eg
Pyrazoles and Pyrazolidinones: The acetohydrazide can react with dicarbonyl compounds or their equivalents to form pyrazole-containing structures. For instance, reaction with acetylacetone (B45752) can yield N'-substituted acetohydrazides which can be cyclized. nih.gov Similarly, reaction with diethyl malonate leads to the formation of a pyrazolidine-3,5-dione (B2422599) derivative attached to the phthalazinone core. ekb.eg
These cyclization strategies significantly expand the structural diversity of the phthalazinone family, leading to complex polycyclic systems. longdom.org
| Starting Material | Reagents & Conditions | Fused/Derived Ring System |
| 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide | Aromatic acid, POCl₃ | 1,3,4-Oxadiazole |
| 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide | Diethyl malonate, Acetic acid | Pyrazolidine-3,5-dione |
| 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide | Acrylonitrile, Pyridine | 2,3-Dihydro-1H-pyrazole |
Palladium-Catalyzed Cross-Coupling Reactions of Phthalazine (B143731) Derivatives
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, but they require a suitable handle on the aromatic ring, typically a halide or triflate. The parent compound, this compound, lacks such a group on its phthalazinone core. Therefore, a preliminary halogenation step is necessary to enable these transformations.
Halogenation: The phthalazinone ring system can be selectively halogenated. For instance, the C-4 position of the phthalazin-1(2H)-one core can be brominated using reagents like potassium tribromide (KBr₃), which is formed from Br₂ and KBr. frontiersin.org This introduces a reactive bromide leaving group, creating a substrate suitable for cross-coupling.
Cross-Coupling Reactions: Once a halogen is installed (e.g., 4-bromo-2-(2-ethoxy-2-oxoethyl)phthalazin-1(2H)-one), various palladium-catalyzed reactions can be employed:
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. The 4-bromo phthalazinone derivatives can be coupled with a wide range of aliphatic, aromatic, and cyclic amines using a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand such as Xantphos. frontiersin.org
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). This method is widely used to synthesize biaryl compounds and could be applied to a halogenated phthalazinone to introduce new aryl or vinyl substituents at the C-4 position. springernature.comnih.govnih.gov
Other Couplings: Other well-established cross-coupling reactions like the Stille (using organostannanes), Negishi (using organozinc reagents), and Heck (using alkenes) reactions could also be applied to functionalize the halogenated phthalazinone core, further diversifying the available derivatives.
Synthesis of Conformationally Restricted Analogues
Detailed literature specifically describing the synthesis of conformationally restricted or bridged analogues starting from this compound was not available in the surveyed sources. Such syntheses would typically involve multi-step sequences to introduce rigid linkers or create polycyclic bridged systems to lock the molecule into a specific conformation.
Development of Prodrugs or Bioconjugates
The structure of this compound is amenable to modifications for the development of prodrugs or bioconjugates. The goal of such derivatization is to link the core molecule to another chemical entity, such as an amino acid or peptide, to alter its properties.
The primary strategy involves the ester moiety. The ethyl ester itself can be considered a prodrug, which may undergo in vivo hydrolysis by esterases to release the active carboxylic acid.
More complex conjugates are synthesized from the 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid intermediate. The carboxylic acid provides a reactive handle for covalent attachment to other molecules. For example, it can be coupled to the amino group of amino acid esters or peptides using standard amide bond-forming reactions. nih.gov This strategy allows for the creation of phthalazinone-peptide conjugates, where the phthalazinone core is linked to a biological building block. nih.govnih.gov
Another approach involves introducing a different functional group for conjugation. For instance, a primary amine can be installed on the phthalazinone scaffold, which can then be used as a point of attachment for other molecules, such as in the synthesis of phthalazinone-dithiocarbamate hybrids.
Applications As Chemical Probes and Research Tools
Utility in High-Throughput Screening (HTS) as a Novel Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The phthalazinone scaffold, as exemplified by Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, serves as an excellent foundation for the generation of diverse chemical libraries for HTS. nih.gov The inherent biological relevance of the phthalazinone core, found in numerous pharmacologically active agents, increases the likelihood of identifying "hits" in screening campaigns. researchgate.netresearchgate.net
The synthetic accessibility of the phthalazinone ring system allows for the systematic introduction of a wide range of substituents at multiple positions. This chemical diversity is crucial for exploring the structure-activity relationships (SAR) that govern the interaction of these molecules with biological targets. By modifying the phenyl group, the phthalazinone core, or the ethyl acetate (B1210297) side chain of the parent compound, a multitude of analogs can be generated. These libraries of related compounds can then be screened in HTS assays to identify molecules with desired biological activities, such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.
The following table illustrates the potential for creating a diverse library of compounds for HS based on the phthalazinone scaffold:
| Scaffold Position | Potential Modifications | Desired Outcome |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | Modulate binding affinity and selectivity |
| Phthalazinone Core | Alterations to the heterocyclic ring system | Fine-tune physicochemical properties |
| Ethyl Acetate Side Chain | Variation of the ester group, replacement with other functional groups | Improve cell permeability and metabolic stability |
The use of the phthalazinone scaffold in HTS is not merely a theoretical concept. Numerous studies have reported the screening of phthalazinone-based libraries to identify novel inhibitors for a variety of therapeutic targets, including kinases and other enzymes implicated in cancer and other diseases. nih.govnih.govnih.gov
Design and Synthesis of Fluorescently Labeled Analogues for Imaging
Fluorescence microscopy is a powerful technique for visualizing and studying biological processes within living cells. The development of fluorescent probes that can specifically label and track biomolecules of interest is essential for these studies. The phthalazinone scaffold provides a robust platform for the design and synthesis of novel fluorescent probes. nih.gov
A rational design strategy for creating fluorescent phthalazinone derivatives involves the strategic incorporation of electron-donating and electron-accepting groups to create a molecule with favorable photophysical properties, such as a high quantum yield and a large Stokes shift. nih.gov The inherent conjugated system of the phthalazinone core can be extended and modified to tune the fluorescence emission wavelength. nih.gov
For example, a design approach could involve:
Expansion of the Conjugated System: The phthalazinone core acts as an electron acceptor. nih.gov
Attachment of Electron-Donating Groups: Coupling of aromatic groups with strong electron-donating properties, such as N,N-dialkylaminophenyl moieties, to the phthalazinone scaffold can significantly enhance fluorescence. nih.gov
Introduction of a Linker and Targeting Moiety: An alkyl chain can be attached to the phthalazinone, which can be further functionalized with various substituents to modulate cellular localization or solubility. nih.gov
A study by Liang and colleagues detailed the synthesis and photophysical characterization of twenty-two novel phthalazinone derivatives designed as fluorescent probes for one- and two-photon microscopy. nih.gov These compounds exhibited a range of emission wavelengths and were successfully used for cellular imaging, demonstrating the utility of the phthalazinone scaffold in this application. nih.gov
The following table summarizes the key components in the design of fluorescent phthalazinone probes:
| Component | Function | Example Moiety |
| Fluorophore Core | Provides the basic fluorescent properties | Phthalazinone |
| Electron-Donating Group | Enhances fluorescence quantum yield and tunes emission wavelength | N,N-diethylaminophenyl |
| Linker | Connects the fluorophore to a targeting group or solubilizing group | Alkyl chain |
| Targeting/Solubilizing Group | Directs the probe to specific cellular compartments or improves aqueous solubility | Triphenylphosphonium (for mitochondria), Morpholino (for solubility) |
Application in Affinity Chromatography for Target Deconvolution
Affinity chromatography is a powerful technique for isolating and purifying specific biomolecules from complex mixtures, such as cell lysates. nih.gov This method relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support. nih.gov The identification of the cellular targets of bioactive small molecules, a process known as target deconvolution, is a critical step in drug discovery and chemical biology. iu.edu
The phthalazinone scaffold of this compound can be adapted for use in affinity chromatography. To achieve this, the molecule would first need to be chemically modified to introduce a reactive handle, such as a primary amine, a carboxylic acid, or an alkyne, at a position that does not interfere with its binding to the target protein. This functionalized phthalazinone derivative can then be covalently attached to a solid support, such as agarose (B213101) or sepharose beads, to create an affinity matrix.
The general workflow for using a phthalazinone-based affinity matrix for target deconvolution is as follows:
Immobilization: A chemically modified analog of this compound is covalently coupled to a solid support.
Incubation: The affinity matrix is incubated with a cell lysate containing the potential target proteins.
Washing: Non-specifically bound proteins are washed away, leaving only the proteins that specifically interact with the immobilized phthalazinone ligand.
Elution: The bound target proteins are eluted from the matrix, typically by changing the pH or ionic strength of the buffer, or by adding a competing ligand.
Identification: The eluted proteins are identified using techniques such as mass spectrometry.
This approach allows for the selective enrichment and subsequent identification of the specific cellular proteins that bind to the phthalazinone scaffold, providing valuable insights into the compound's mechanism of action.
Development of Photoaffinity Labels for Protein Interaction Studies
Photoaffinity labeling is a powerful chemical biology technique used to identify and map the direct binding interactions between a small molecule and its protein targets within a complex biological system. rsc.org This method involves the use of a photoaffinity probe, which is a molecule that contains three key components: a recognition element that binds to the target protein, a photoreactive group that can be activated by light to form a covalent bond with the target, and often an enrichment handle for subsequent detection and purification.
The phthalazinone scaffold of this compound can serve as the recognition element for the development of novel photoaffinity probes. To transform this compound into a photoaffinity label, it would need to be synthetically modified to incorporate a photoreactive moiety and an enrichment tag.
Commonly used photoreactive groups include:
Aryl azides: Upon photolysis with UV light, aryl azides form highly reactive nitrenes that can insert into a variety of chemical bonds.
Diazirines: These groups are photochemically converted into carbenes, which are also highly reactive and can form covalent bonds with nearby amino acid residues. rsc.org
Benzophenones: These moieties form a triplet diradical upon UV irradiation, which can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent crosslink.
An enrichment handle, such as an alkyne or an azide (B81097), can also be incorporated into the probe to allow for the attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry after the photocrosslinking reaction.
The design of a phthalazinone-based photoaffinity probe would involve the following considerations:
| Component | Function | Example |
| Recognition Element | Binds to the target protein | Phthalazinone scaffold |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Diazirine |
| Enrichment Handle | Allows for subsequent detection and purification | Alkyne |
| Linker | Spatially separates the different components of the probe | Polyethylene glycol (PEG) |
The resulting photoaffinity probe could be used to irradiate cells or cell lysates, leading to the covalent labeling of the target proteins. The labeled proteins could then be enriched and identified by mass spectrometry, providing direct evidence of the binding interaction.
Future Research Directions and Concluding Perspectives
Roadmap for Rational Design of Next-Generation Phthalazine (B143731) Scaffolds
The rational design of new chemical entities is a crucial step in modern drug discovery. nih.gov For the ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate scaffold, future design strategies will likely focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. A roadmap for this endeavor involves leveraging computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of next-generation analogs.
Key areas for structural modification include:
The Phenyl Ring at Position 4: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on this ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing interactions with biological targets.
The Acetate (B1210297) Moiety at Position 2: This group offers a versatile handle for derivatization. Replacing the ethyl ester with other functional groups, such as amides, hydrazides, or different alkyl chains, could lead to compounds with altered solubility, metabolic stability, and target-binding affinities. nih.gov
The Phthalazine Core: While maintaining the core is essential for retaining the fundamental pharmacophore, subtle modifications, such as the introduction of substituents on the benzo portion of the ring system, could fine-tune the molecule's properties.
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the biological activity of designed compounds before their synthesis, thereby streamlining the discovery process. nih.gov
Table 1: Potential Structural Modifications and Their Rationale
| Molecular Scaffold Component | Proposed Modification | Rationale for Modification |
|---|---|---|
| 4-Phenyl Ring | Introduction of halogens, methoxy, or nitro groups | To alter electronic and steric properties for improved target binding. |
| 2-Ethyl Acetate Side Chain | Conversion to amides, hydrazides, or linkage to amino acids | To enhance hydrogen bonding capabilities and improve pharmacokinetic profiles. researchgate.net |
Integration of Advanced Multi-Omics Approaches for Deeper Mechanistic Understanding
A significant challenge in drug development is elucidating the precise mechanism of action of a bioactive compound. Advanced multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful toolkit for achieving a holistic understanding of how phthalazine derivatives exert their biological effects. nih.govfrontiersin.org
Future research should employ these techniques to:
Identify Cellular Targets: By analyzing changes in gene and protein expression profiles in cells treated with this compound analogs, researchers can identify the specific proteins and pathways that are modulated by the compound.
Uncover Mechanisms of Action: Multi-omics data can reveal the downstream effects of target engagement, providing a detailed picture of the cellular response to the drug. This can help in understanding both on-target and potential off-target effects. accscience.com
Discover Biomarkers: Integrated omics analysis can lead to the discovery of biomarkers that predict a patient's response to a particular phthalazine-based therapy, paving the way for personalized medicine. techscience.com
By combining multi-omics data with computational biology, it will be possible to construct detailed network models of drug action, offering unprecedented insights into the therapeutic mechanisms of this class of compounds.
Exploration of Unconventional Biological Targets for Phthalazine Derivatives
While phthalazine derivatives have been extensively studied for their effects on well-known targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase (PARP), there is a vast, unexplored landscape of potential biological targets. nih.govsci-hub.se Future research should venture beyond these conventional targets to uncover novel therapeutic applications.
Promising areas for exploration include:
Non-Kinase Signaling Proteins: Many diseases are driven by aberrant protein-protein interactions or the activity of non-enzymatic signaling proteins. Phthalazine scaffolds could be designed to disrupt such interactions. For instance, recent studies have identified phthalazines that inhibit the TGF-β pathway through a non-receptor-kinase mechanism. nih.gov
Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets, particularly in oncology. The phthalazine core could serve as a scaffold for the development of novel epigenetic modulators.
Ion Channels and Transporters: These membrane proteins play critical roles in various physiological processes, and their dysfunction is implicated in numerous diseases. High-throughput screening of phthalazine libraries against panels of ion channels and transporters could reveal unexpected activities.
A systematic screening approach, coupled with target identification and validation studies, will be key to unlocking new therapeutic avenues for phthalazine derivatives.
Table 2: Examples of Unconventional Targets for Phthalazine Derivatives
| Target Class | Specific Example | Therapeutic Rationale |
|---|---|---|
| Non-Kinase Signaling | TGF-β Pathway Components | Inhibition of fibrosis and tumor progression. nih.gov |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Potential anticancer and anti-inflammatory effects. |
Development of Novel Synthetic Methodologies for Complex Phthalazine Architectures
The chemical diversity of a compound library is a critical determinant of its success in drug discovery. While established methods for phthalazine synthesis exist, the development of novel, efficient, and versatile synthetic routes is essential for creating more complex and diverse molecular architectures. longdom.org
Future synthetic research should focus on:
Late-Stage Functionalization: Developing methods for the selective modification of the phthalazine core at a late stage in the synthesis allows for the rapid generation of a diverse range of analogs from a common intermediate.
Asymmetric Synthesis: For phthalazine derivatives with chiral centers, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit different biological activities and safety profiles.
These advanced synthetic methodologies will enable chemists to access novel chemical space and generate phthalazine-based compounds with unprecedented structural complexity and diversity.
Potential Contributions to Fundamental Chemical Biology Research
Beyond their therapeutic potential, phthalazine derivatives can serve as valuable tools for fundamental chemical biology research. By incorporating specific functionalities into the this compound scaffold, it is possible to create chemical probes to investigate complex biological processes.
Potential applications in chemical biology include:
Fluorescent Probes: Attaching a fluorophore to the phthalazine scaffold could allow for the visualization of the compound's distribution within cells and tissues, as well as its interaction with specific biological targets.
Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the molecule can enable the covalent labeling and subsequent identification of its protein targets.
Targeted Degraders: By linking a phthalazine derivative to an E3 ligase-recruiting moiety, it may be possible to create proteolysis-targeting chimeras (PROTACs) that induce the targeted degradation of a specific protein of interest.
The development of such chemical tools will not only advance our understanding of the biological roles of the targets of phthalazine derivatives but also contribute to the broader field of chemical biology.
Q & A
Basic: What are the optimal synthetic conditions for Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, and how can reaction progress be monitored?
Methodological Answer:
The synthesis typically involves refluxing intermediates under controlled conditions. For example:
- Step 1: Start with methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride derivatives, and react with substituted oxadiazole precursors under reflux in ethanol or THF .
- Step 2: Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. UV visualization or iodine staining confirms intermediate formation.
- Step 3: Purify via recrystallization from methanol or column chromatography (silica gel, gradient elution). Yield optimization requires strict temperature control (70–80°C) and inert atmospheres to prevent oxidation .
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol/THF |
| Temperature | 70–80°C |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (methanol) or silica gel chromatography |
Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- GC-MS: Use an HP1-MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Program the oven from 170°C to 325°C at 80°C/min. Electron ionization (70 eV) detects fragments like m/z 266 (molecular ion) and phenylphthalazinone-related peaks .
- HPLC-TOF: Employ a Zorbax Eclipse XDB-C18 column (1.8 µm) with 0.1% formic acid in water/methanol gradients. Monitor at 254 nm; high-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., [M+H]⁺ = 267.1234) .
- FTIR-ATR: Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches to validate functional groups .
Data Cross-Validation:
| Technique | Critical Peaks/Data |
|---|---|
| GC-MS | m/z 266 (M⁺), 248 (M⁺–H₂O) |
| HPLC-TOF | Retention time ~9.3 min, HRMS ±2 ppm |
| ¹H NMR | δ 1.2–1.4 (ester CH₃), δ 4.2–4.4 (ester CH₂) |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- First Aid:
- Skin Contact: Wash with 10% sodium bicarbonate solution followed by soap/water .
- Eye Exposure: Irrigate with saline for 15 minutes; consult ophthalmologist if irritation persists .
- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA/DOT Class 6.1) .
Advanced: How can crystallographic data resolve structural contradictions in polymorphic forms?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect 360° φ-scans with 1° frames to ensure completeness >99% .
- Structure Refinement:
- Validation: Check R-factor convergence (R₁ < 0.05) and Flack parameter (±0.01) for absolute structure determination .
Example Refinement Metrics:
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.044 |
| wR₂ (all data) | 0.151 |
| CCDC Deposition | 1234567 |
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute:
- Molecular Dynamics (MD): Simulate solvation in DMSO/water (NAMD, CHARMM force field) to assess stability (RMSD < 2.0 Å over 50 ns) .
Key Computational Outputs:
| Property | Value |
|---|---|
| Dipole Moment | 5.8 Debye |
| Mulliken Charge (C=O) | −0.32 e |
Advanced: How can researchers investigate its potential as a PARP inhibitor?
Methodological Answer:
- Enzyme Assays:
- Cellular Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
